![molecular formula C9H13ClFN B1373658 [3-(2-Fluorophenyl)propyl]amine hydrochloride CAS No. 1269379-11-4](/img/structure/B1373658.png)
[3-(2-Fluorophenyl)propyl]amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[3-(2-Fluorophenyl)propyl]amine hydrochloride” is a unique chemical provided to early discovery researchers . It’s a solid compound with the SMILES string FC(C=CC=C1)=C1CCCN.Cl .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12FN.ClH/c10-9-6-2-1-4-8(9)5-3-7-11;/h1-2,4,6H,3,5,7,11H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid compound . It’s classified as a combustible solid under storage class code 11 . The flash point is not applicable .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antioxidant Properties
Synthesis and Antibacterial Activity : The synthesis of [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted ammonium oxalates and their antibacterial properties have been investigated. Some of these compounds exhibited high antibacterial activity but did not neutralize superoxide radicals effectively (Arutyunyan et al., 2012).
Antibacterial and Antioxidant Activities : Another study synthesized various amine oxalates, including those related to [3-(2-Fluorophenyl)propyl]amine hydrochloride, and evaluated their antibacterial and antioxidant activities. These compounds showed promising antibacterial effects, though they were mostly ineffective in neutralizing superoxide radicals (Арутюнян et al., 2012).
Chemical Synthesis and Characterization
Synthesis of Amine Derivatives : The synthesis of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanaryl amines and their oxalates and hydrochlorides has been conducted, revealing high antibacterial activity for these compounds (Arutyunyan et al., 2017).
Derivative Synthesis and Properties : The synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, a derivative of the compound , was achieved, highlighting the process's efficiency and high yield (Bin, 2010).
Novel Synthesis Approaches : A study on the novel synthesis of 3-fluoro-1-aminoadamantane and some of its derivatives was conducted, emphasizing the convenience and rapidity of the synthesis process (Anderson, Burks, & Harruna, 1988).
Potential Therapeutic Applications
Antidepressive Activity : Research on the antidepressive activity of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, a related compound, indicated potential for further investigation in antidepressant activity (Yuan, 2012).
Anti-Inflammatory Activity : The synthesis and anti-inflammatory activity of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives were studied, showing potential inhibitory effects on LPS-induced NO secretion (Sun et al., 2019).
Anti-Influenza Virus Activity : Tricyclic compounds with a unique amine moiety related to this compound were synthesized and showed potent anti-influenza A virus activity (Oka et al., 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c10-9-6-2-1-4-8(9)5-3-7-11;/h1-2,4,6H,3,5,7,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSNFLXZXNPKDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCN)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride](/img/structure/B1373575.png)
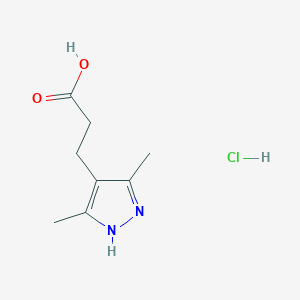
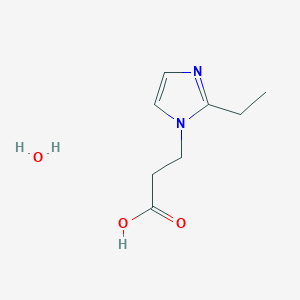
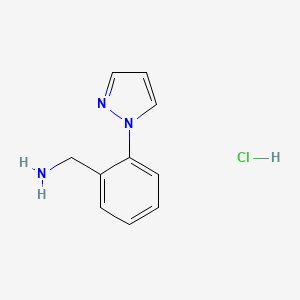

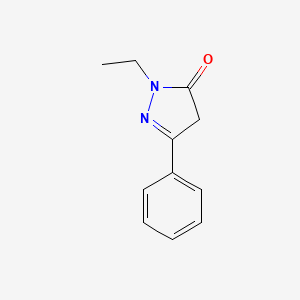
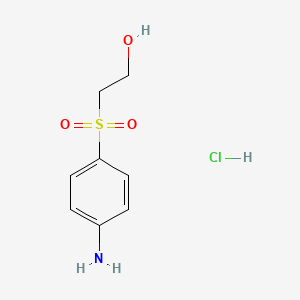
![5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1373587.png)
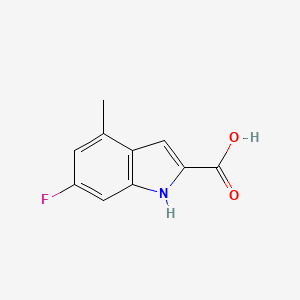
![2-[(Pyrrolidin-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride](/img/structure/B1373590.png)
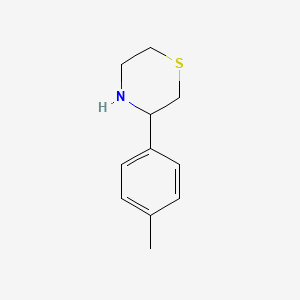
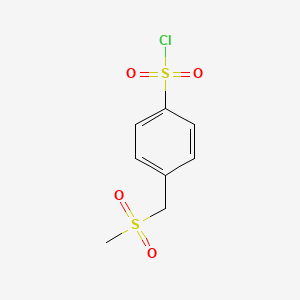
![5'-Bromospiro[cyclopentane-1,3'-indoline]](/img/structure/B1373595.png)
![[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride](/img/structure/B1373598.png)
